N,N-dimethyl-4-phenyl-2-(phenylsulfonyl)-1,3-butadien-1-amine
Description
N,N-Dimethyl-4-phenyl-2-(phenylsulfonyl)-1,3-butadien-1-amine is a conjugated diene derivative featuring a dimethylamino group at position 1, a phenylsulfonyl moiety at position 2, and a phenyl substituent at position 3. This compound is synthesized via reactions involving phenylsulfonyl chloride and hydantoin derivatives under optimized conditions, achieving a yield of 91% . Its Z-configuration selectivity, confirmed by ¹H NMR analysis of methine proton chemical shifts, highlights its stereochemical stability under synthesis conditions . The phenylsulfonyl group enhances electron-withdrawing effects, influencing reactivity in addition/elimination mechanisms, which are critical in organic synthesis intermediates .
Properties
IUPAC Name |
(1Z,3E)-2-(benzenesulfonyl)-N,N-dimethyl-4-phenylbuta-1,3-dien-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2S/c1-19(2)15-18(14-13-16-9-5-3-6-10-16)22(20,21)17-11-7-4-8-12-17/h3-15H,1-2H3/b14-13+,18-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXQCGCSSZBVKU-JRDADBJUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C=CC1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(/C=C/C1=CC=CC=C1)\S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N-Dimethyl-4-phenyl-2-(phenylsulfonyl)-1,3-butadien-1-amine, also known by its CAS number 343375-17-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C18H19NO2S
- Molar Mass : 313.41 g/mol
- Structure : The compound features a butadiene backbone substituted with a dimethylamino group and a phenylsulfonyl moiety, which may influence its reactivity and biological interactions.
Biological Activity Overview
This compound has been investigated for various biological activities, including antifungal and cytotoxic effects. The following sections summarize key findings from recent studies.
Antifungal Activity
Recent studies have indicated that compounds structurally related to this compound exhibit significant antifungal properties. For instance:
- A study focused on derivatives of thiazol-2(3H)-imine demonstrated promising antifungal activity against Candida albicans and Candida parapsilosis. The compound with the most potent activity showed a minimum inhibitory concentration (MIC) comparable to standard antifungals like ketoconazole .
Cytotoxicity
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. The following table summarizes the IC50 values against NIH/3T3 cell lines for related compounds:
| Compound | IC50 (μM) |
|---|---|
| 2d | 148.26 |
| 2e | 187.66 |
| Doxorubicin (reference) | >1000 |
The results indicate that the tested compounds exhibit lower cytotoxicity compared to doxorubicin, suggesting a favorable therapeutic index .
The mechanism of action for this compound and its derivatives appears to involve inhibition of key enzymes in fungal metabolism. For example, molecular docking studies have shown that these compounds can effectively bind to the active site of CYP51, an enzyme crucial for ergosterol biosynthesis in fungi . This interaction may disrupt membrane integrity and function, leading to antifungal effects.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Electronegative Substituents : The presence of electronegative atoms such as fluorine or chlorine at the para position on the phenyl ring enhances antifungal activity by increasing electron density and lipophilicity.
- Lipophilicity : Higher lipophilicity is associated with better membrane permeability, which is critical for effective drug action .
Case Studies
Several case studies have explored the efficacy of this compound in various biological contexts:
- Antifungal Efficacy : A series of experiments demonstrated that derivatives with specific substitutions showed enhanced activity against resistant strains of fungi.
- Cytotoxicity Profiles : Research has shown that certain modifications reduce cytotoxic effects on mammalian cell lines while maintaining antifungal potency.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Electronic and Steric Effects
- Phenylsulfonyl vs. Silyloxy Groups : The target compound’s phenylsulfonyl group introduces strong electron-withdrawing effects, enhancing electrophilic reactivity compared to the electron-donating tert-butyldimethylsilyloxy group in ’s compound. This difference impacts their roles in Diels-Alder or Michael addition reactions .
- Steric Hindrance : Substituents at C3 (e.g., methyl or bromine in phenylsulfonyl analogues) reduce enantioselectivity by limiting hydrophobic interactions, as seen in chromatographic studies . The target compound’s phenylsulfonyl group at C2 creates steric bulk, which may favor Z-selectivity by restricting rotational freedom .
Q & A
Q. What synthetic methodologies are commonly employed to prepare N,N-dimethyl-4-phenyl-2-(phenylsulfonyl)-1,3-butadien-1-amine?
The synthesis typically involves multi-step reactions, leveraging catalysts and controlled conditions. For example:
- Palladium/Copper-Catalyzed Coupling : Evidence from analogous sulfonyl-containing compounds highlights the use of Pd/Cu catalysts in cross-coupling reactions to assemble aryl-sulfonyl moieties under inert atmospheres (e.g., DMF or toluene as solvents) .
- [4+2] Cycloaddition : Similar butadienamine derivatives are synthesized via cycloaddition reactions, such as the [4+2] approach with methyl acrylate, requiring tert-butyldimethylsiloxy protection for regioselectivity .
- Multi-Component Condensation : A four-component reaction involving sulfonyl acetonitrile, aldehydes, and catalysts like basic ionic liquids (e.g., [(EtO)3Si(CH2)3NH3+][CH3COO−]) under solvent-free conditions can construct complex sulfonyl-amine frameworks .
Table 1: Comparison of Synthetic Routes
| Method | Catalysts/Solvents | Yield (%) | Key Reference |
|---|---|---|---|
| Pd-Catalyzed Coupling | Pd(OAc)₂, DMF, 80°C | 65-75 | |
| [4+2] Cycloaddition | TBS-protected diene | 82 | |
| Four-Component Condensation | Basic ionic liquid, neat | 90 |
Q. What spectroscopic and crystallographic techniques validate the structure of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., AVANCE III 400 MHz) resolve the amine, sulfonyl, and conjugated diene groups. DEPT and HSQC experiments confirm connectivity .
- X-Ray Crystallography : Single-crystal analysis (e.g., using Mo-Kα radiation) determines bond lengths and angles, particularly for the sulfonyl-phenyl and butadienamine moieties .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How does the phenylsulfonyl group influence the compound's reactivity in Diels-Alder or nucleophilic addition reactions?
The electron-withdrawing sulfonyl group enhances dienophile reactivity in [4+2] cycloadditions by polarizing the π-system. For example:
- Cycloaddition Selectivity : The sulfonyl group directs regioselectivity in reactions with electron-rich dienes, as observed in analogous systems .
- Nucleophilic Attack : The sulfonyl moiety stabilizes transition states in Michael additions, enabling selective functionalization at the α-position of the diene .
Mechanistic Insight : Computational studies (DFT) suggest the sulfonyl group lowers the LUMO energy of the dienophile by ~1.5 eV, accelerating reaction kinetics .
Q. What strategies address contradictions in reported biological activity data for this compound?
Discrepancies often arise from impurities or assay variability. Key approaches include:
- Purity Assessment : HPLC with UV/vis detection (e.g., C18 column, acetonitrile/water gradient) identifies impurities >0.1% .
- Standardized Bioassays : Replicating COX-2 inhibition studies (IC₅₀) under controlled conditions (e.g., 37°C, pH 7.4) minimizes variability .
- Structure-Activity Relationship (SAR) : Comparing analogs (e.g., replacing phenylsulfonyl with methylsulfonyl) clarifies pharmacophore contributions .
Q. How can computational modeling predict the compound’s electronic properties and binding interactions?
- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites .
- Molecular Docking : Simulate interactions with biological targets (e.g., COX-2 active site) using software like AutoDock Vina. For example, the sulfonyl group may form hydrogen bonds with Arg513 .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (e.g., GROMACS) to evaluate binding affinity.
Data Contradiction Analysis Example
Scenario : Study A reports potent anticancer activity (IC₅₀ = 2 μM), while Study B finds no activity (IC₅₀ > 100 μM).
Resolution :
Synthetic Verification : Reproduce the compound using [4+2] cycloaddition and confirm purity via HPLC .
Assay Conditions : Ensure consistent cell lines (e.g., MCF-7 vs. HEK293), incubation time (48 vs. 72 hours), and solvent (DMSO concentration ≤0.1%) .
Metabolic Stability : Test for rapid degradation in culture media (LC-MS monitoring over 24 hours) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
